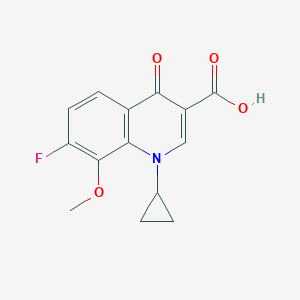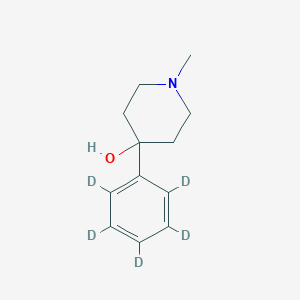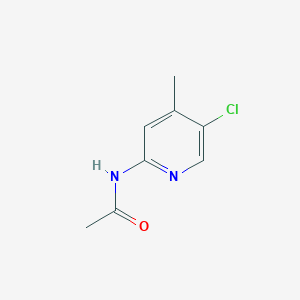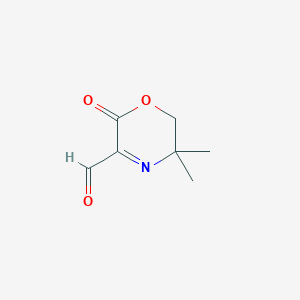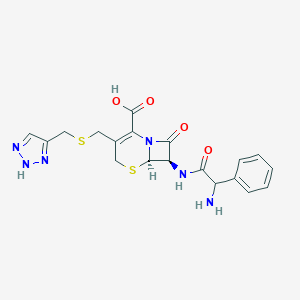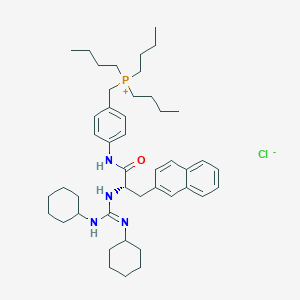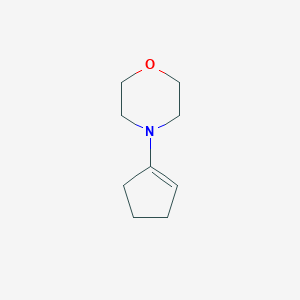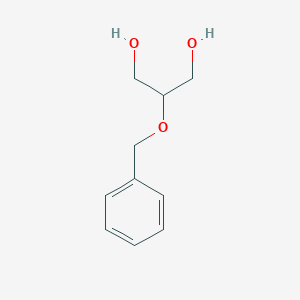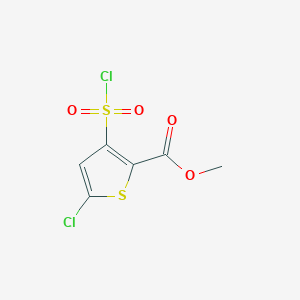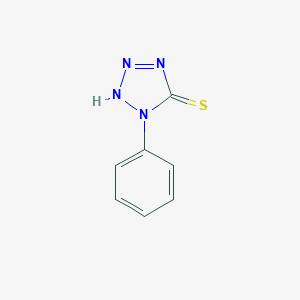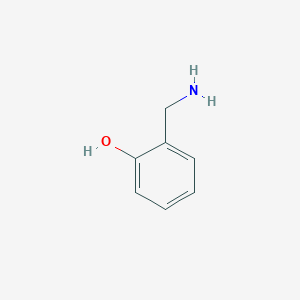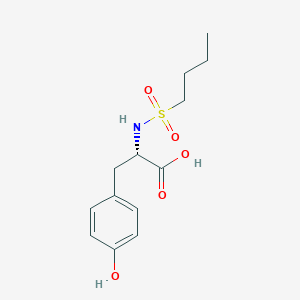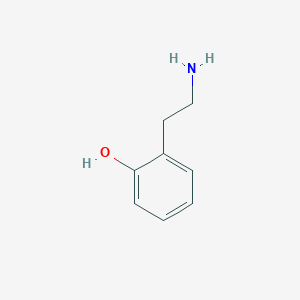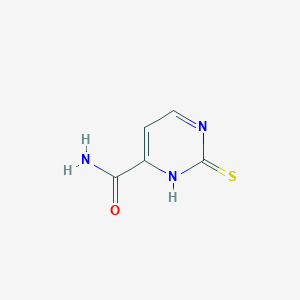
2-Mercapto-4-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-4-pyrimidinecarboxamide (MPA) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. MPA has been identified as a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
Mécanisme D'action
The mechanism of action of 2-Mercapto-4-pyrimidinecarboxamide involves its ability to inhibit various enzymes. As mentioned earlier, 2-Mercapto-4-pyrimidinecarboxamide inhibits xanthine oxidase and thymidylate synthase, which are essential enzymes for uric acid production and DNA synthesis, respectively. Inhibition of these enzymes leads to a reduction in uric acid levels and suppression of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
2-Mercapto-4-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. It has been identified as a potent antioxidant and has been shown to reduce oxidative stress in cells. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Mercapto-4-pyrimidinecarboxamide is its ability to inhibit various enzymes, making it a versatile compound for scientific research. 2-Mercapto-4-pyrimidinecarboxamide is also relatively easy to synthesize, making it readily available for various applications. However, 2-Mercapto-4-pyrimidinecarboxamide has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-Mercapto-4-pyrimidinecarboxamide. One potential direction is the exploration of its potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 2-Mercapto-4-pyrimidinecarboxamide has also been identified as a potential candidate for the treatment of viral infections, such as HIV and hepatitis C. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in these applications.
Conclusion
In conclusion, 2-Mercapto-4-pyrimidinecarboxamide is a sulfur-containing heterocyclic compound that has shown promising results in various scientific applications. Its ability to inhibit various enzymes makes it a versatile compound for scientific research, and its potential in the treatment of various diseases makes it a promising candidate for drug development. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in various applications.
Méthodes De Synthèse
The synthesis of 2-Mercapto-4-pyrimidinecarboxamide involves the reaction of 2-amino-4-chloropyrimidine with thiourea in the presence of a strong base. The resulting product is then treated with a mild acid to obtain 2-Mercapto-4-pyrimidinecarboxamide. This method has been used to produce 2-Mercapto-4-pyrimidinecarboxamide in high yields and purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
2-Mercapto-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. Elevated levels of uric acid are associated with gout, a painful joint disease. 2-Mercapto-4-pyrimidinecarboxamide has been shown to reduce uric acid levels in the blood, making it a promising candidate for the treatment of gout.
In addition to its potential in the treatment of gout, 2-Mercapto-4-pyrimidinecarboxamide has also shown promising results in the treatment of cancer. It has been identified as a potent inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. Inhibition of this enzyme leads to the suppression of cancer cell growth and proliferation. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to enhance the efficacy of chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
Numéro CAS |
155957-51-0 |
|---|---|
Nom du produit |
2-Mercapto-4-pyrimidinecarboxamide |
Formule moléculaire |
C5H5N3OS |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
2-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10) |
Clé InChI |
LXGZTXLOXLPVMQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
SMILES canonique |
C1=C(NC(=S)N=C1)C(=O)N |
Synonymes |
4-Pyrimidinecarboxamide,1,2-dihydro-2-thioxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



